molecular formula C14H19N3O2 B15230082 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B15230082
M. Wt: 261.32 g/mol
InChI Key: ZJORLYCBNFEYHL-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C14H19N3O2 This compound is notable for its unique structure, which includes a pyrimidine ring substituted with cyclopropyl and dimethyl groups, and a pyrrolidine ring attached to a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving cyclopropyl and dimethyl-substituted precursors.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.

    Introduction of the Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through oxidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other pyrimidine and pyrrolidine derivatives:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activity.

    Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have similar pyrimidine rings but differ in their additional ring structures and biological targets.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19N3O2/c1-8-9(2)15-12(10-3-4-10)16-13(8)17-6-5-11(7-17)14(18)19/h10-11H,3-7H2,1-2H3,(H,18,19)

InChI Key

ZJORLYCBNFEYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(C2)C(=O)O)C3CC3)C

Origin of Product

United States

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